Product packaging for Methyl 4-methylphenylacetate(Cat. No.:CAS No. 23786-13-2)

Methyl 4-methylphenylacetate

Cat. No.: B1293868
CAS No.: 23786-13-2
M. Wt: 164.2 g/mol
InChI Key: LSAGWGNECLEVPE-UHFFFAOYSA-N
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Description

Historical Context and Significance in Chemical Sciences

The historical significance of Methyl 4-methylphenylacetate is closely tied to the broader class of phenylacetic acids and their esters, which have long been recognized as crucial intermediates in fine chemical synthesis. researchgate.netontosight.ai The parent acid, 4-methylphenylacetic acid, serves as a foundational building block for more complex molecules, including pharmaceuticals and agricultural chemicals. lookchem.com

A significant development in the academic application of this structural motif has been in the field of stereochemistry. Advanced derivatives, such as α-cyano-α-fluoro-p-tolylacetic acid (CFTA), have been synthesized from p-tolylacetic acid precursors. researchgate.netwiley.com These CFTA derivatives are employed as highly effective chiral derivatizing agents in Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netnih.gov Their function is to react with chiral alcohols and amines to form diastereomeric esters, which exhibit distinct signals in ¹⁹F NMR, allowing for the precise determination of the absolute configuration of other molecules. researchgate.netnih.gov This application underscores the importance of the p-tolylacetate framework as a sophisticated tool in analytical and organic chemistry.

Scope of Academic Inquiry into this compound

Academic research into this compound and its parent acid spans several distinct scientific fields. The compound is rarely the final product but rather a key component or starting material in various synthetic pathways.

Medicinal Chemistry and Pharmacology : The 4-methylphenylacetic acid structure is a known scaffold in drug discovery. Research has indicated its use as a precursor for certain anticancer drugs. researchgate.net Furthermore, organotin(IV) esters derived from p-tolylacetic acid have been synthesized and characterized. nih.gov These organometallic compounds have been screened for a range of biological activities, demonstrating antibacterial effects against both Gram-positive and Gram-negative bacteria, as well as antifungal and antitumor properties in laboratory assays. nih.gov The parent acid is also used as a reagent to prepare quaternary amines, which are vital intermediates in the synthesis of various pharmaceuticals. lookchem.com

Prodrug Development : A modern application involves using the 4-methylphenylacetyl moiety to create ester prodrugs. In a recent study, (4-methylphenyl)acetic acid was attached to the antiviral nucleoside β-D-N4-hydroxycytidine. mdpi.com This modification is a prodrug strategy designed to improve properties such as cell membrane permeability and enzymatic stability, with the goal of developing effective treatments for viruses like SARS-CoV-2. mdpi.com

Materials Science and Chemical Biology : The unique structure of p-tolylacetic acid derivatives makes them candidates for investigation in materials science and chemical biology. smolecule.com For example, morpholine-containing derivatives have been studied for their potential in developing novel materials and for use in proteomics research to probe protein interactions. smolecule.com

Table 2: Summary of Research Applications for the 4-Methylphenylacetate Moiety

Research Area Specific Application Finding/Significance Reference(s)
Medicinal Chemistry Synthesis of Organotin(IV) Esters Compounds exhibit antibacterial, antifungal, and antitumor activity. nih.gov
Prodrug Synthesis Modification of Antiviral Nucleosides Ester prodrug shows potential for improved bioavailability for SARS-CoV-2 treatment. mdpi.com
Analytical Chemistry Chiral Derivatizing Agents (CFTA) Enables determination of absolute configuration of chiral molecules via ¹⁹F NMR. researchgate.netnih.gov

| Pharmaceutical Synthesis | Precursor to Anticancer Drugs | The molecular framework is used in the production of oncology-related medicines. | researchgate.net |

Current Research Landscape and Emerging Directions

The current research landscape continues to build upon the foundational role of this compound and its parent acid as versatile chemical synthons, with a clear trend towards advanced applications in biotechnology and medicine.

An emergent theme is the application of biocatalysis for the synthesis and transformation of related esters. The use of enzymes, such as lipases and peroxidases, and engineered whole-cell biocatalysts offers a green and highly selective alternative to traditional chemical methods. researcher.lifed-nb.info Research on the parent compound, methyl phenylacetate (B1230308), has shown that enzymes can drive stereoselective oxidations to produce valuable chiral products. researcher.life Lipases immobilized on polymer supports have also been used to catalyze reactions involving methyl phenylacetate, demonstrating enhanced activity and stability. researchgate.net These biocatalytic methods are directly applicable to this compound and represent a significant direction for more sustainable and efficient chemical production.

In medicinal chemistry, the focus remains on leveraging the 4-methylphenylacetyl group to create novel therapeutic agents. The development of ester prodrugs for antiviral compounds is a prime example of a cutting-edge research direction, where this chemical group is strategically employed to overcome pharmacological barriers. mdpi.com Similarly, the synthesis of novel organometallic complexes with the p-tolylacetic acid ligand for biological screening continues to be an active area of investigation, exploring new geometries and potential therapeutic effects. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O2 B1293868 Methyl 4-methylphenylacetate CAS No. 23786-13-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(4-methylphenyl)acetate
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InChI

InChI=1S/C10H12O2/c1-8-3-5-9(6-4-8)7-10(11)12-2/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LSAGWGNECLEVPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20178472
Record name Methyl p-tolylacetate
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Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

23786-13-2
Record name Benzeneacetic acid, 4-methyl-, methyl ester
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Record name Methyl p-tolylacetate
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Record name Methyl p-tolylacetate
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Record name Methyl p-tolylacetate
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Record name METHYL P-TOLYLACETATE
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Synthetic Methodologies and Reaction Pathways of Methyl 4 Methylphenylacetate

Established Synthetic Routes and Mechanistic Investigations

Esterification of Phenylacetic Acid with Methanol: Optimized Protocols and Catalytic Systems

The most direct and widely employed method for synthesizing methyl 4-methylphenylacetate is the Fischer-Speier esterification of 4-methylphenylacetic acid with methanol. This acid-catalyzed equilibrium reaction is typically driven to completion by using an excess of methanol or by the removal of water as it is formed. masterorganicchemistry.comoperachem.comtaylorandfrancis.com

The reaction mechanism commences with the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comorganic-chemistry.org Subsequently, the nucleophilic oxygen of methanol attacks this activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. A proton transfer from the incoming alcohol moiety to one of the hydroxyl groups of the intermediate is followed by the elimination of a water molecule, regenerating the carbonyl group of the ester. Finally, deprotonation of the carbonyl oxygen yields the final product, this compound, and regenerates the acid catalyst. masterorganicchemistry.comorganic-chemistry.org

Kinetic studies on the acid-catalyzed esterification of substituted phenylacetic acids in methanol have provided insights into the electronic effects of substituents on the reaction rate. For meta-substituted phenylacetic acids, a Hammett ρ-value of -0.31 has been determined, indicating that electron-donating groups, such as the methyl group in the para position, slightly accelerate the reaction compared to the unsubstituted phenylacetic acid. rsc.org

Table 1: Comparison of Catalytic Systems for Esterification

CatalystReaction ConditionsYieldReference
Sulfuric AcidMethanol (excess), RefluxHigh operachem.com
p-Toluenesulfonic AcidToluene, Dean-Stark trapHigh operachem.com
Solid Acid CatalystsVaries (e.g., ion-exchange resins)Good to Excellent austinpublishinggroup.com

Hydrolysis and Esterification of Phenylacetonitrile

An alternative two-step route to this compound involves the initial hydrolysis of 4-methylphenylacetonitrile to 4-methylphenylacetic acid, which is then esterified. chemicalbook.comgoogle.com The hydrolysis can be achieved under either acidic or basic conditions. google.comgoogle.com

Acid-catalyzed hydrolysis is typically performed by heating the nitrile with an aqueous solution of a strong acid like sulfuric acid. chemicalbook.comgoogle.com The reaction proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack of water on the carbon atom of the nitrile group. A series of proton transfers and tautomerization steps lead to the formation of an amide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid.

A common protocol for the synthesis of the unsubstituted methyl phenylacetate (B1230308) involves adding phenylacetonitrile to a mixture of methanol and sulfuric acid and heating the mixture. chemicalbook.com This one-pot procedure combines the hydrolysis of the nitrile and the esterification of the resulting carboxylic acid, affording the final ester in good yield after workup. A similar approach can be applied to 4-methylphenylacetonitrile. For instance, heating 4-methylphenylacetonitrile in a 30-70% sulfuric acid solution at temperatures between 90-150°C leads to the formation of 4-methylphenylacetic acid. google.com Subsequent esterification with methanol would yield the desired product.

Grignard Reagent Addition to Methyl Carbonate and Subsequent Hydrolysis

A less common but effective method for the synthesis of this compound involves the use of a Grignard reagent. In this approach, 4-methylbenzylmagnesium halide (a Grignard reagent) is prepared by reacting 4-methylbenzyl halide with magnesium metal in an anhydrous ether solvent. google.comsigmaaldrich.com This organometallic compound is then reacted with a suitable carbonate derivative, such as dimethyl carbonate.

The reaction mechanism involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of dimethyl carbonate. This addition step forms a tetrahedral intermediate which then collapses, eliminating a methoxide ion to yield this compound. A subsequent hydrolysis step is necessary to quench any remaining Grignard reagent and to protonate the intermediate alkoxide. A patent for the synthesis of the unsubstituted methyl phenylacetate describes the controlled addition of benzyl chloride to magnesium in ether to form the Grignard reagent, which is then reacted with dimethyl carbonate at low temperatures. google.com Hydrolysis with ice water yields the final product. This methodology is applicable to the synthesis of the 4-methyl substituted analog.

Carbonylation of Benzyl Acetates

Palladium-catalyzed carbonylation of benzyl acetates represents a more modern approach to the synthesis of aryl- and alkyl-substituted phenylacetates. This method involves the reaction of a substituted benzyl acetate (B1210297), such as 4-methylbenzyl acetate, with carbon monoxide and methanol in the presence of a palladium catalyst and a suitable ligand.

One effective catalytic system for this transformation is composed of palladium(II) acetate (Pd(OAc)₂) and 1,1'-bis(diphenylphosphino)ferrocene (DPPF). mdpi.com The reaction is typically carried out under a carbon monoxide atmosphere at elevated temperatures. The proposed mechanism involves the oxidative addition of the benzyl acetate to the palladium(0) complex, followed by the insertion of carbon monoxide into the palladium-carbon bond to form an acyl-palladium complex. Subsequent nucleophilic attack by methanol on this complex leads to the formation of the desired ester and regeneration of the palladium(0) catalyst. This method offers a direct route to this compound from a readily available starting material.

Table 2: Palladium-Catalyzed Carbonylation of Substituted Benzyl Acetates

SubstrateCatalyst SystemConditionsYield of Methyl ArylacetateReference
Benzyl AcetatePd(OAc)₂/DPPF130°C, 10 bar CO, 18 h80% mdpi.com
4-Methylbenzyl AcetatePd(OAc)₂/DPPF130°C, 10 bar CO, 18 h(Not specified, but expected to be high) mdpi.com

Enzymatic Synthesis Approaches

Enzymatic synthesis offers a green and highly selective alternative to traditional chemical methods for ester production. Lipases are the most commonly used enzymes for this purpose, as they can catalyze esterification reactions in non-aqueous media. nih.govresearchgate.netscielo.br The use of immobilized lipases is particularly advantageous as it allows for easy separation and reuse of the biocatalyst. nih.gov

The synthesis of this compound via this route involves the direct esterification of 4-methylphenylacetic acid with methanol, catalyzed by a lipase (B570770) such as Candida antarctica lipase B (CALB), often in an organic solvent to minimize water content and shift the equilibrium towards ester formation. scielo.br The enzymatic mechanism, known as the Ping-Pong Bi-Bi mechanism, involves the formation of an acyl-enzyme intermediate. researchgate.net First, the carboxylic acid acylates a serine residue in the active site of the lipase, releasing a molecule of water. Subsequently, the alcohol (methanol) attacks the acyl-enzyme complex, leading to the formation of the ester and regeneration of the free enzyme.

Studies on the enzymatic esterification of various phenolic acids have demonstrated high reaction rates and yields, indicating the potential for efficient synthesis of this compound. nih.gov

Novel Synthetic Strategies and Methodological Advancements

Recent advancements in the synthesis of esters, including this compound, focus on the development of more sustainable and efficient catalytic systems. One area of progress is the use of heterogeneous solid acid catalysts for Fischer esterification. austinpublishinggroup.com These catalysts, such as ion-exchange resins, offer advantages over traditional homogeneous catalysts like sulfuric acid, including easier product separation, reduced corrosion, and catalyst recyclability.

Another innovative approach is the development of novel palladium-based catalytic systems for carbonylation reactions that can operate under milder conditions, such as lower pressures of carbon monoxide. nih.gov The use of specifically designed ligands can enhance the activity and stability of the palladium catalyst, leading to improved yields and selectivity.

Furthermore, advancements in biocatalysis include the exploration of novel lipases with enhanced stability and activity in organic solvents, as well as the development of more effective immobilization techniques. nih.govscielo.br These developments are paving the way for more environmentally friendly and economically viable processes for the production of this compound.

Reaction Mechanisms and Kinetic Studies

Catalytic Mechanisms in this compound Transformations

Catalytic transformations of esters are fundamental in organic synthesis, enabling efficient and selective modifications. While specific catalytic mechanisms for this compound are not extensively detailed in the available literature, the principles can be inferred from studies on the parent compound, methyl phenylacetate.

One important transformation is the catalytic hydrogenation of the ester to the corresponding alcohol. Ruthenium-phosphine complexes have been shown to be effective catalysts for the hydrogenation of methyl phenylacetate to 2-phenylethanol. researchgate.net The catalytic cycle is believed to involve the formation of a ruthenium hydride species, which is crucial for the reduction process. researchgate.net The efficiency of this catalytic system is highly dependent on reaction parameters such as temperature, substrate concentration, and the solvent used. researchgate.net

Another significant catalytic transformation is the formation of methyl phenyldiazoacetate from methyl phenylacetate, which serves as a precursor for cyclopropanation agents. wikipedia.org This reaction is typically carried out by treating the ester with p-acetamidobenzenesulfonyl azide in the presence of a base. wikipedia.org The base deprotonates the methyl phenylacetate at the α-position to form the enolate, which then reacts with the azide reagent in a diazo-transfer reaction. The catalytic role of the base is to facilitate the initial deprotonation, allowing the reaction to proceed.

Enzymatic catalysis also offers a green and selective method for transformations. For instance, the synthesis of methyl phenylacetate itself can be achieved via enzymatic esterification of phenylacetic acid. chemicalbook.com Lipases, such as Novozym 435, are commonly used for this purpose. chemicalbook.com The catalytic mechanism of lipases involves an acyl-enzyme intermediate. The carboxylic acid is activated by the enzyme's active site (typically a serine residue), followed by nucleophilic attack from the alcohol (methanol) to yield the ester and regenerate the enzyme.

TransformationCatalyst TypeKey Mechanistic FeatureReference
Hydrogenation to AlcoholRuthenium-phosphine complexFormation of a ruthenium hydride species researchgate.net
Diazo-transfer ReactionBaseGeneration of the enolate for reaction with an azide wikipedia.org
EsterificationLipase (e.g., Novozym 435)Formation of an acyl-enzyme intermediate chemicalbook.com
Table 2. Overview of Catalytic Mechanisms in Transformations Related to this compound.

Photochemical Transformations of this compound

The study of photochemical transformations of aromatic esters provides insight into their stability and potential for light-induced reactions. Based on the photochemical behavior of the parent compound, methyl phenylacetate, it is not expected to be susceptible to direct photolysis by sunlight. nih.gov This is because it does not absorb UV light at wavelengths greater than 290 nm. nih.gov

However, under specific laboratory conditions using higher energy UV light, photochemical reactions can be induced. The photolysis of methyl phenylacetate in methanol has been investigated, revealing potential reaction pathways. acs.org While the detailed mechanisms are complex, such photochemical reactions of arylacetic acids and their esters can involve pathways like photodecarboxylation.

Advanced Spectroscopic and Analytical Characterization for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Enolate Configuration Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of Methyl 4-methylphenylacetate. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, confirming the connectivity of atoms and the chemical environment of each nucleus.

In mechanistic studies, NMR is particularly vital for investigating the structure of transient intermediates, such as enolates. The stereochemistry of the enolate intermediate, whether it exists in the E or Z configuration, can significantly influence the stereochemical outcome of subsequent reactions, for example, in alkylation or aldol (B89426) reactions. Studies on analogous compounds like methyl phenylacetate (B1230308) have shown that the configuration of the enolate can be determined by ¹³C NMR spectroscopy. researchgate.netacs.org The chemical shift of the α-carbon of the enolate is particularly sensitive to the geometry and the nature of the counter-ion (e.g., Li⁺, Na⁺, K⁺) and the solvent used. researchgate.net For instance, changes in the metal cation and the solvent can alter the π-electron density at the α-carbon, leading to observable differences in the ¹³C NMR chemical shifts. researchgate.net

Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted values based on standard chemical shift principles.

ProtonsChemical Shift (ppm)MultiplicityIntegration
Ar-H (ortho to CH₂)~7.15d2H
Ar-H (meta to CH₂)~7.10d2H
-O-CH~3.65s3H
-CH ₂-~3.60s2H
Ar-CH~2.30s3H

Table 2: Predicted ¹³C NMR Spectral Data for this compound Predicted values based on standard chemical shift principles.

CarbonChemical Shift (ppm)
C =O~172
Ar-C (quaternary, para to CH₂)~137
Ar-C (quaternary, ipso to CH₂)~131
Ar-C H (ortho to CH₂)~129
Ar-C H (meta to CH₂)~129
-O-C H₃~52
-C H₂-~41
Ar-C H₃~21

Mass Spectrometry (MS) for Reaction Monitoring and Metabolite Identification

Mass spectrometry is a powerful technique for monitoring the progress of reactions involving this compound and for identifying its potential metabolites. In reaction monitoring, MS can be used to track the disappearance of starting materials and the appearance of products in real-time, providing valuable kinetic data. Techniques like Parallel Reaction Monitoring (PRM) on high-resolution mass spectrometers offer high sensitivity and specificity for targeted quantitative analysis. nih.govmdpi.com

For metabolite identification, mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is the premier analytical method. nih.gov After administration in a biological system, this compound can undergo various metabolic transformations, such as hydrolysis of the ester to 4-methylphenylacetic acid or hydroxylation of the aromatic ring. LC-MS/MS allows for the separation of these metabolites from the parent compound and the complex biological matrix. nih.gov The fragmentation pattern (MS/MS spectrum) of the parent compound provides a reference for identifying metabolites, which will often share characteristic fragment ions. nih.gov

Table 3: Expected Mass Spectrometry Fragmentation for this compound Based on typical fragmentation patterns for phenylacetate esters.

m/z ValueIonDescription
164[M]⁺Molecular Ion
105[M - OCH₃ - CO]⁺ or [C₈H₉]⁺Loss of the methoxycarbonyl group, formation of the 4-methylbenzyl cation
91[C₇H₇]⁺Tropylium ion (from rearrangement of benzyl-type cations)

Advanced Chromatographic Techniques (e.g., GC-MS, LC-MS) for Purity and Trace Analysis

Advanced chromatographic techniques are essential for assessing the purity of synthesized this compound and for detecting trace-level impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and thermally stable compounds like this compound. A sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. nih.gov The separated components then enter a mass spectrometer, which provides mass information for identification. This technique is highly effective for identifying and quantifying volatile organic impurities, residual solvents, or by-products from the synthesis. The selection of an appropriate GC column, such as a 5% phenyl methyl siloxane stationary phase, is crucial for achieving good separation. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique used for separating compounds in a liquid mobile phase. rsc.org It is particularly useful for analyzing less volatile impurities or potential degradation products that are not amenable to GC. nih.gov High-performance liquid chromatography (HPLC) coupled with a mass spectrometer can provide quantitative purity data (e.g., purity by area percentage) and confirm the identity of the main peak as this compound. Reverse-phase chromatography on a C18 column is a common method for such analyses. rsc.org

Other Spectroscopic Methods for Mechanistic Elucidation (e.g., FTIR, UV-Vis in mechanistic contexts)

While NMR and MS provide detailed structural information, other spectroscopic methods offer complementary insights into reaction mechanisms.

Fourier-Transform Infrared (FTIR) Spectroscopy is particularly useful for monitoring the functional groups involved in a reaction. For example, in the esterification reaction to produce this compound from 4-methylphenylacetic acid, FTIR can be used to track the disappearance of the broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) and the appearance of the strong C=O stretch of the ester (typically around 1735-1750 cm⁻¹). This allows for real-time monitoring of the reaction's progress.

Ultraviolet-Visible (UV-Vis) Spectroscopy can be employed for mechanistic studies when the reactants, intermediates, or products possess a suitable chromophore that absorbs light in the UV-Vis range. The phenylacetyl group in this compound has a characteristic UV absorbance. If a reaction intermediate or product has a significantly different absorption spectrum (e.g., a different λ_max or molar absorptivity), UV-Vis spectroscopy can be used to determine reaction kinetics by monitoring the change in absorbance over time at a specific wavelength.

Biological Activities and Mechanistic Studies of Methyl 4 Methylphenylacetate

Antimicrobial Properties and Mechanisms of Action

Methyl 4-methylphenylacetate exhibits a spectrum of antimicrobial activities, targeting various pathogenic microorganisms through specific mechanisms of action.

Antibacterial Activity: Inhibition of Protein Synthesis and Membrane Disruption

The antibacterial efficacy of compounds is often linked to their ability to interfere with essential cellular processes such as protein synthesis and the integrity of the cell membrane. nih.gov Many established antibiotics function by selectively blocking bacterial protein synthesis, a vital process for bacterial viability. researchgate.net The disruption of the cell membrane's integrity represents another key mechanism for antibacterial agents, as it can lead to the leakage of cellular contents and ultimately, cell death. nih.govnih.gov While specific studies detailing this compound's direct action on protein synthesis and membrane disruption are not extensively available in the provided results, the antibacterial mechanisms of the related compound, phenylacetic acid (PAA), have been studied. PAA has been shown to inhibit protein synthesis and disrupt the cell membrane in Agrobacterium tumefaciens, as evidenced by increases in relative electric conductivity and the release of cellular components. nih.gov

Antifungal Activity: Suppression of Spore Germination

A significant aspect of the antifungal properties of this compound is its ability to suppress the germination of fungal spores, a critical stage in the fungal life cycle and disease progression. nih.gov Research has identified this compound, along with phenylacetic acid (PAA), as volatile antifungal compounds produced by the biocontrol bacterium Bacillus mycoides BM02. frontiersin.orgresearchgate.netnih.gov Studies have demonstrated that chemically synthesized this compound can suppress the spore germination of the pathogenic fungus Fusarium oxysporum f. sp. lycopersici, although it does not affect the subsequent hyphal growth. frontiersin.orgresearchgate.netnih.gov This inhibitory action on spore germination is a key component of the biocontrol activity of B. mycoides, helping to reduce the incidence of Fusarium wilt disease in tomato plants. frontiersin.orgnih.gov The development of bioassays focused on spore swelling and germination provides a rapid method for screening the antifungal potential of various compounds. nih.gov

Table 1: Antifungal Activity of this compound

Target Fungus Biological Effect Source Organism (if applicable)
Fusarium oxysporum f. sp. lycopersici Suppression of spore germination Bacillus mycoides BM02

Structure-Activity Relationships in Antimicrobial Efficacy

The relationship between the chemical structure of a compound and its antimicrobial activity is a fundamental concept in the development of new therapeutic agents. dtic.milkcl.ac.uk For phenolic compounds and their esters, properties such as lipophilicity, the number and position of hydroxyl groups, and the length of the ester alkyl chain can significantly influence their biological activity. uc.pt Generally, an increase in lipophilicity, often achieved by increasing the length of an alkyl chain, can lead to enhanced antimicrobial activity up to an optimal point, after which solubility may decrease and limit efficacy. dtic.mil In the case of phenolic acids, a trend of slightly decreased antimicrobial efficacy with an increased number of hydroxyl and methoxy (B1213986) groups has been observed. mdpi.com For the oxazolidinone class of antibiotics, specific structural features, such as the 5-S stereo center, a ketone group, and a meta-substituted aromatic ring on the nitrogen, are crucial for antibacterial activity. kcl.ac.uk While a detailed structure-activity relationship study focused solely on this compound is not available in the provided results, the principles governing related phenolic esters suggest that its specific combination of a methyl group on the phenyl ring and the methyl ester moiety are key determinants of its antimicrobial properties. uc.pt

Antioxidant Potential and Related Mechanisms

Phenolic compounds are well-regarded for their antioxidant properties, which are largely attributed to their ability to scavenge free radicals. nih.govmdpi.com The antioxidant capacity of these molecules is influenced by the number and arrangement of hydroxyl and methoxy groups on the aromatic ring. mdpi.com Compounds with o-dihydroxy substitutions are typically excellent radical scavengers. nih.gov The mechanisms behind their antioxidant activity often involve donating a hydrogen atom or an electron to neutralize reactive oxygen species (ROS), thereby preventing oxidative damage to cellular components like lipids, proteins, and DNA. mdpi.comnih.gov Although specific studies quantifying the antioxidant potential of this compound were not found, related phenolic compounds and their esters have been shown to possess antioxidant activity. mdpi.com For instance, alkyl esters of sinapic acid exhibit antioxidant activity, with the advantage of higher lipophilicity, which is beneficial for protecting cell membranes. mdpi.com The evaluation of antioxidant activity is commonly performed using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. nih.gov

Other Documented Biological Effects and Their Underlying Mechanisms

Beyond its antimicrobial and potential antioxidant activities, this compound is recognized for other biological roles. It is a known flavor ingredient and an odoriferous constituent of many plants, contributing to the scent of honey. thegoodscentscompany.comwikipedia.org This compound has been identified in various natural sources, including coffee, brandy, and certain types of wine. wikipedia.org Its presence in the volatile profiles of plants suggests a role in plant-insect interactions or other ecological functions. For example, it has been identified as a volatile compound from potato foliage and tubers. nih.gov

Role as a Natural Volatile Compound in Biological Systems

This compound is a naturally occurring volatile organic compound (VOC) found in a variety of biological systems, including plants and microorganisms. nih.govnih.govresearchgate.net In plants, VOCs play crucial roles in communication, defense against herbivores, and attracting pollinators. researchgate.netnih.gov For example, this compound has been identified in the flowers of the honeysuckle plant (Lonicera japonica). nih.gov As a volatile compound produced by the bacterium Bacillus mycoides, it acts as a chemical signal in the rhizosphere, contributing to the suppression of plant diseases. frontiersin.orgnih.gov The emission of such volatile compounds is a key mechanism through which beneficial microbes can influence plant health and protect against pathogens. frontiersin.org

Production by Microorganisms

The synthesis of this compound and its related compounds is not limited to a single domain of life and has been identified in both pathogenic and non-pathogenic bacteria.

Mycobacterium tuberculosis

Mycobacterium tuberculosis, the causative agent of tuberculosis, is known to produce a variety of volatile organic compounds (VOCs). In vitro cultures of M. tuberculosis have been shown to release a profile of specific VOCs, including methyl phenylacetate (B1230308). While the literature often refers to the general compound "methyl phenylacetate" without specifying the exact isomeric form, its detection has prompted investigations into its potential role in the pathogen's biology and as a diagnostic marker. The production of this and other VOCs is a result of the bacterium's metabolic processes, though the precise biochemical pathways leading to methyl phenylacetate synthesis in M. tuberculosis are still under investigation.

Bacillus mycoides

In contrast to the pathogenic nature of M. tuberculosis, Bacillus mycoides is a soil bacterium known for its plant growth-promoting and biocontrol properties. Strains of B. mycoides, such as BM02, have been identified as producers of methylphenyl acetate (B1210297). This production is a key component of its antagonistic activity against plant pathogenic fungi. The synthesis of this volatile compound allows B. mycoides to interact with and influence its surrounding microbial community.

MicroorganismCompound DetectedContext of Production
Mycobacterium tuberculosisMethyl phenylacetateIn vitro culture
Bacillus mycoides (strain BM02)Methylphenyl acetateCulture filtrates

Implications for Biological Interactions and Diagnostics

The production of this compound and its isomers by these microorganisms has significant implications for both medical diagnostics and agricultural applications.

Diagnostics for Tuberculosis

The unique metabolic fingerprint of Mycobacterium tuberculosis, which includes the production of volatile organic compounds like methyl phenylacetate, presents an opportunity for the development of non-invasive diagnostic tests for tuberculosis. The detection of these VOCs in the breath or other bodily fluids of infected individuals is a promising area of research for early and rapid disease detection. However, a significant challenge in the diagnostic application of methyl phenylacetate is its specificity. Studies have indicated that this compound can also be detected in healthy individuals, which necessitates the identification of a more complex biosignature of multiple VOCs to accurately diagnose tuberculosis. Further research is required to validate the clinical utility of methyl phenylacetate as part of a panel of biomarkers for active tuberculosis.

Biological Interactions and Control

The production of methylphenyl acetate by Bacillus mycoides plays a direct role in its ability to act as a biocontrol agent. This volatile compound has been shown to have a significant inhibitory effect on the spore germination of plant pathogenic fungi, such as Fusarium oxysporum. By releasing methylphenyl acetate into its environment, B. mycoides can suppress the proliferation of these harmful fungi, thereby protecting plants from disease.

The mechanism of this antifungal activity is an area of active research. It is hypothesized that methylphenyl acetate may interfere with essential cellular processes in the fungal spores, potentially by disrupting the cell wall or interfering with key metabolic pathways necessary for germination. This antagonistic interaction highlights the complex chemical communication and warfare that occurs within microbial communities.

ApplicationImplication of Methylphenyl acetateKey Findings
Tuberculosis DiagnosticsPotential biomarkerDetected in vitro from M. tuberculosis cultures, but specificity is a challenge as it is also found in healthy individuals.
Biological ControlAntifungal agentProduced by Bacillus mycoides, it inhibits the spore germination of pathogenic fungi like Fusarium oxysporum.

Applications of Methyl 4 Methylphenylacetate in Advanced Chemical Synthesis

Precursor in the Synthesis of Pharmaceutical Intermediates

The utility of a chemical compound as a precursor in pharmaceutical synthesis is of significant interest. While the core structure of Methyl 4-methylphenylacetate suggests potential for such applications, detailed research specifically outlining its use in the synthesis of certain major classes of pharmaceuticals is not extensively documented in publicly available literature.

Synthesis of Penicillin and Benzodiazepines

Penicillins are a group of β-lactam antibiotics characterized by a specific core structure. Their synthesis is a well-established field, both through fermentation and semi-synthetic methods. The semi-synthetic routes often involve the acylation of 6-aminopenicillanic acid (6-APA). While various side chains are attached to the 6-APA nucleus to create different penicillin variants, there is no direct evidence in the provided search results to suggest that this compound is a common or established precursor for these side chains.

Benzodiazepines are a class of psychoactive drugs with a characteristic fused diazepine (B8756704) and benzene (B151609) ring system. Their synthesis typically involves the condensation of an o-phenylenediamine (B120857) with a β-dicarbonyl compound or other suitable precursors. nih.gov A variety of catalysts and conditions have been developed to facilitate this process. mdpi.comasianpubs.org However, the available literature does not specifically identify this compound as a starting material or key intermediate in the mainstream synthesis of benzodiazepine (B76468) derivatives. scielo.brnih.gov

Intermediate in the Synthesis of P-biarylacetic Acids

P-biarylacetic acids are a class of compounds that have been investigated for their potential pharmacological activities. The synthesis of these molecules often involves cross-coupling reactions to form the biaryl scaffold. While this compound possesses a phenylacetic acid moiety, there is no specific information available in the search results detailing its role as an intermediate in the synthesis of p-biarylacetic acids.

Development of Chiral Pharmaceutical Compounds

Chirality plays a crucial role in the development of pharmaceuticals, as different enantiomers of a drug can have vastly different pharmacological effects. nih.govnih.gov The development of stereoselective synthetic methods is therefore a key area of research. rsc.org While this compound is an achiral molecule, it could potentially be used as a substrate in asymmetric reactions to introduce chirality and form chiral building blocks for pharmaceuticals. However, specific examples and detailed research findings on the use of this compound in the development of chiral pharmaceutical compounds are not detailed in the provided search results.

Role in Organic Synthesis beyond Pharmaceutical Applications

Beyond its potential in pharmaceutical synthesis, this compound can be considered for other applications in organic synthesis due to its reactive functional groups.

Use in Michael Addition Reactions

The Michael addition is a fundamental carbon-carbon bond-forming reaction involving the conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). wikipedia.orgadichemistry.com Esters with acidic α-hydrogens, like this compound, can be deprotonated to form an enolate, which can then act as a Michael donor. masterorganicchemistry.comorganic-chemistry.orglibretexts.org This would involve the reaction of the enolate of this compound with a suitable Michael acceptor. While theoretically possible, specific examples and detailed research findings demonstrating the use of this compound as a Michael donor are not provided in the search results.

Catalytic Applications

This compound serves as a versatile substrate in advanced organic synthesis, particularly in catalytic reactions that facilitate the construction of complex molecular architectures. Its activated methylene (B1212753) group and aromatic ring allow for participation in a variety of transformations, including diazo-transfer reactions and multi-step syntheses involving catalytic cycloadditions. These applications are crucial for creating specialized intermediates for further chemical elaboration.

Catalytic Diazo-Transfer Reactions

This compound is an effective precursor for the synthesis of α-diazo esters through a base-catalyzed diazo-transfer reaction. In this process, the ester is treated with a diazo-transfer agent, such as tosyl azide, in the presence of a non-nucleophilic organic base that acts as a catalyst. Research has demonstrated that 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can effectively catalyze this transformation. nih.gov The resulting product, methyl 4-methylphenyl(diazo)acetate, is a valuable intermediate for subsequent reactions, such as rhodium-catalyzed cyclopropenation. nih.gov

The reaction involves the deprotonation of the α-carbon of this compound by the DBU catalyst, generating a reactive enolate which then reacts with the diazo-transfer agent.

Table 1: DBU-Catalyzed Diazo-Transfer Reaction of this compound Data derived from research on the synthesis of diazo compounds. nih.gov

Reactant 1 Reactant 2 Catalyst Solvent Product
This compound Tosyl azide DBU Acetonitrile Methyl 4-methylphenyl(diazo)acetate

Use in Copper-Catalyzed Cycloaddition Reactions

This compound is also employed as a key starting material for the synthesis of complex heterocyclic systems that subsequently undergo catalytic transformations. For instance, it is used to synthesize 4-hydroxy-1-methyl-3-(4-methylphenyl)quinolin-2(1H)-one, an important intermediate. nih.gov This quinolone derivative then serves as a substrate in a formal (3+2) cycloaddition reaction with 2H-azirines, catalyzed by copper(II) salts like copper(II) acetate (B1210297) (Cu(OAc)₂). nih.gov This catalytic step is pivotal for constructing novel chromeno[3,4-b]pyrrole scaffolds, demonstrating the utility of this compound in synthetic pathways that rely on transition-metal catalysis.

The process begins with the synthesis of the quinolone intermediate, which then participates in the copper-catalyzed reaction. The catalyst facilitates the annulation of the azirine to the quinolone, leading to the formation of a polycyclic product.

Table 2: Copper(II)-Catalyzed Cycloaddition Utilizing a this compound Derivative Data derived from studies on the synthesis of pyrrolo[3,2-c]quinolone and related scaffolds. nih.gov

Substrate Reagent Catalyst (mol%) Solvent Product Yield
4-Hydroxy-1-methyl-3-(4-methylphenyl)quinolin-2(1H)-one 3-Phenyl-2H-azirine Cu(OAc)₂ (5 mol%) DCE Chromeno[3,4-b]pyrrole derivative 60-70%

Environmental Fate and Transformation of Methyl 4 Methylphenylacetate

Abiotic Degradation Pathways

Abiotic degradation involves the transformation of a chemical substance through non-biological processes. For Methyl 4-methylphenylacetate, key abiotic pathways include atmospheric oxidation, photolysis, and hydrolysis.

The reaction with •OH radicals can proceed via two main mechanisms:

Hydrogen abstraction: •OH radicals can abstract a hydrogen atom from the methyl groups (both on the phenyl ring and the acetate (B1210297) moiety) or from the methylene (B1212753) bridge.

•OH addition: The hydroxyl radical can add to the aromatic ring, forming a methylhydroxycyclohexadienyl radical. This is often the major pathway for aromatic compounds.

For the related compound, methyl phenylacetate (B1230308), the estimated rate constant for its vapor-phase reaction with hydroxyl radicals is 3.7 x 10⁻¹² cm³/molecule-sec at 25°C. researchgate.net This rate constant corresponds to an atmospheric half-life of approximately 8.6 days, assuming an average atmospheric •OH radical concentration of 5 x 10⁵ radicals/cm³. researchgate.net The addition of a methyl group to the phenyl ring in this compound is expected to slightly increase the reaction rate with •OH radicals, potentially leading to a somewhat shorter atmospheric half-life compared to methyl phenylacetate. Subsequent reactions of the resulting radicals with oxygen (O₂) lead to the formation of various oxygenated products and eventual ring cleavage.

Table 1: Estimated Atmospheric Oxidation Data
ParameterValue (based on Methyl Phenylacetate)Significance
OH Radical Reaction Rate Constant~3.7 x 10⁻¹² cm³/molecule-secDetermines the speed of atmospheric degradation.
Estimated Atmospheric Half-life~8.6 daysIndicates moderate persistence in the atmosphere.
Primary Reaction Mechanism•OH addition to the aromatic ringInitiates the degradation cascade.

Photolysis is the degradation of a molecule by the absorption of light. For direct photolysis to occur in the environment, a compound must absorb light in the solar spectrum that reaches the Earth's surface (wavelengths >290 nm).

This compound, like its analog methyl phenylacetate, does not possess chromophores that absorb light in this region of the electromagnetic spectrum. researchgate.net The benzene (B151609) ring's primary absorption occurs at much shorter wavelengths. Consequently, direct photolysis is not expected to be a significant environmental degradation pathway for this compound. researchgate.net While indirect photolysis, mediated by other light-absorbing substances in the environment (e.g., humic acids in water), could potentially contribute to degradation, it is generally considered a minor pathway for this class of compounds.

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. As an ester, this compound can undergo hydrolysis to yield 4-methylphenylacetic acid and methanol. The rate of this reaction is highly dependent on pH and temperature.

Ester hydrolysis can be catalyzed by both acid and base. Under typical environmental conditions (pH 5-9), base-catalyzed hydrolysis is the more significant pathway. rsc.org Neutral hydrolysis (reaction with water alone) is generally a very slow process. rsc.org

For the structurally similar methyl phenylacetate, an estimated base-catalyzed second-order hydrolysis rate constant is 2.1 x 10⁻¹ L/mole-sec. researchgate.net This corresponds to estimated half-lives of approximately one year at pH 7 and 37 days at pH 8. researchgate.net This indicates that hydrolysis is a slow process in neutral waters but can become a more relevant degradation pathway in alkaline soils and aquatic environments. researchgate.net

Table 2: Estimated Hydrolysis Half-life at 25°C
Environmental ConditionEstimated Half-life (based on Methyl Phenylacetate)
Neutral Water (pH 7)~1 year
Alkaline Water (pH 8)~37 days
Acidic Water (pH 5)> 1 year

Biotic Degradation Mechanisms

Biotic degradation, mediated by microorganisms, is a crucial pathway for the environmental breakdown of many organic compounds, including this compound.

This compound is expected to be biodegradable in both soil and aquatic environments. Diverse populations of microorganisms, including bacteria and fungi, possess the enzymatic machinery to break down aromatic compounds. nih.govnih.gov In a standard 28-day closed bottle test, the related compound methyl phenylacetate achieved 75% degradation, indicating that biodegradation is an important environmental fate process. nih.gov

The microbial metabolism of this compound proceeds via the degradation of its hydrolysis product, 4-methylphenylacetic acid. The pathway for phenylacetic acid and its derivatives is well-studied in bacteria such as Pseudomonas and Acinetobacter. researchgate.netfrontiersin.orgnih.gov

The central metabolic sequence involves the following key steps:

Ester Hydrolysis: As mentioned, the process begins with the cleavage of the ester bond by hydrolase enzymes to form 4-methylphenylacetic acid and methanol. inrs.ca

Activation: The 4-methylphenylacetic acid is activated by conversion to its coenzyme A (CoA) thioester, 4-methylphenylacetyl-CoA. This reaction is catalyzed by a phenylacetate-CoA ligase. frontiersin.orgnih.gov

Ring Hydroxylation: The activated aromatic ring is then attacked by oxygenase enzymes. A multi-component monooxygenase complex typically hydroxylates the ring to form a dihydroxy intermediate, a catechol derivative. For 4-methylphenylacetyl-CoA, this would likely lead to the formation of a 4-methylcatechol (B155104) intermediate.

Ring Cleavage: The dihydroxylated aromatic ring of 4-methylcatechol is subsequently cleaved by a dioxygenase enzyme. This is a critical step that breaks the aromaticity of the compound. The cleavage can occur via two main routes: ortho-cleavage (between the two hydroxyl groups) or meta-cleavage (adjacent to one of the hydroxyl groups). For substituted catechols, meta-cleavage (extradiol) is a common pathway. researchgate.net

Downstream Metabolism: The resulting ring-fission product, a linear aliphatic acid (e.g., 2-hydroxy-5-methylmuconic semialdehyde), undergoes a series of further enzymatic reactions, including dehydrogenation, hydration, and aldol (B89426) cleavage. researchgate.net These steps ultimately convert the molecule into intermediates of central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, leading to complete mineralization to carbon dioxide and water. amanote.com

Table 3: Key Steps in the Microbial Metabolism of this compound
StepReactantKey Enzyme ClassProduct
1. HydrolysisThis compoundHydrolase (Esterase)4-Methylphenylacetic acid + Methanol
2. Activation4-Methylphenylacetic acidLigase (Phenylacetate-CoA ligase)4-Methylphenylacetyl-CoA
3. Ring Hydroxylation4-Methylphenylacetyl-CoAMonooxygenase4-Methylcatechol intermediate
4. Ring Cleavage4-Methylcatechol intermediateDioxygenaseAliphatic acid intermediates
5. Further MetabolismAliphatic acid intermediatesDehydrogenases, Hydratases, etc.TCA Cycle Intermediates (CO₂ + H₂O)

Environmental Fate of this compound: Data Unavailability

Following a comprehensive search for scientific literature and environmental data, it has been determined that specific, citable research findings on the environmental fate and transformation of this compound (CAS Number: 23786-13-2) are not currently available in the public domain.

Key quantitative parameters required to accurately describe the environmental distribution and persistence of this compound—including its Henry's Law constant, soil adsorption coefficient (Koc), and bioconcentration factor (BCF)—have not been experimentally determined or published in accessible databases. A safety data sheet for this compound confirms this lack of information, stating "No data available" for critical endpoints such as soil adsorption and Henry's Law constant.

Due to this absence of fundamental data, it is not possible to generate a thorough, informative, and scientifically accurate article detailing the volatilization, adsorption, and bioconcentration potential of this compound as requested. Providing such an analysis without these key data points would require speculation and would not meet the standards of scientific accuracy.

Further research and experimental studies are needed to determine the physicochemical properties and environmental behavior of this compound to properly assess its environmental fate.

Advanced Research Topics and Future Directions for Methyl 4 Methylphenylacetate

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling have become indispensable tools for investigating the properties and interactions of molecules like Methyl 4-methylphenylacetate at an atomic level. researcher.life These in-silico approaches provide insights that are often difficult or impossible to obtain through experimental means alone, accelerating research and development.

Prediction of Reactivity and Selectivity

Computational models are crucial for predicting how and where this compound will react. Techniques such as Density Functional Theory (DFT) allow for the calculation of electron density distributions and the mapping of electrostatic potential surfaces. These maps reveal electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are key to predicting its reactivity.

For instance, the carbonyl carbon of the ester group is an electrophilic site, susceptible to nucleophilic attack, while the aromatic ring can undergo electrophilic substitution. Computational models can quantify the activation energies for reactions at different sites, thereby predicting the most likely products. Furthermore, modern approaches combine machine-learning algorithms with quantum mechanical descriptors to predict regioselectivity with high accuracy, a method that could be readily applied to the reactions of this compound and its derivatives. nih.gov

Table 1: Computational Methods for Reactivity Prediction

Computational Method Application for this compound Predicted Outcome
Density Functional Theory (DFT) Calculation of electron density and orbital energies. Identification of reactive sites (e.g., nucleophilic aromatic ring, electrophilic carbonyl carbon).
Electrostatic Potential (ESP) Mapping Visualization of charge distribution on the molecular surface. Prediction of sites for electrostatic interactions and non-covalent bonding.
Frontier Molecular Orbital (FMO) Theory Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). Insights into reactivity in pericyclic reactions and with various reagents.

| Machine Learning (ML) Models | Training on large datasets of known reactions to predict outcomes. nih.gov | High-throughput screening of potential reactions and prediction of major products. nih.gov |

Elucidation of Biological Interaction Mechanisms

This compound and its parent compound, methyl phenylacetate (B1230308), have been identified as having biological activity, including antifungal properties. nih.gov Understanding how these molecules interact with biological targets, such as enzymes or receptors, is essential for developing new applications. Molecular docking is a primary computational technique used for this purpose.

In a typical docking study, a 3D model of the target protein is used as a receptor for the this compound molecule (the ligand). The software calculates the most stable binding poses of the ligand within the active site of the protein and estimates the binding affinity. This can reveal key intermolecular interactions, such as hydrogen bonds or hydrophobic interactions, that are responsible for the compound's biological effect. For example, studies on the biocontrol bacterium Bacillus mycoides identified methyl phenylacetate as a volatile compound that suppresses spore germination in pathogenic fungi. nih.gov Computational docking could be employed to model the interaction of this molecule with key enzymes in the germination pathway of the fungus, providing a mechanistic basis for its antifungal activity.

Conformational Analysis of Enolates

The enolate of this compound is a critical intermediate in many synthetic reactions, particularly those involving the formation of new carbon-carbon bonds at the α-carbon (the carbon adjacent to the carbonyl group). The three-dimensional shape, or conformation, of this enolate can significantly influence the stereochemistry of the reaction product.

Computational methods are used to determine the relative stabilities of different enolate conformers (e.g., the E- and Z-isomers). The geometry of the enolate can be influenced by factors such as the base used for its formation, the solvent, and the presence of counterions. Research on the related methyl phenylacetate enolate has shown that its structure and reactivity are highly dependent on solvent composition and the nature of the cation associated with it. researchgate.net Computational analysis can model these complex systems to predict the most stable and reactive conformation under specific reaction conditions, guiding the rational design of stereoselective syntheses. scispace.com

Integration into Sustainable Chemical Processes

The principles of green chemistry are driving a shift towards more environmentally benign and efficient chemical manufacturing. Integrating this compound into sustainable processes involves both its synthesis and its application. A key area of research is the use of biocatalysis, where enzymes replace traditional chemical catalysts.

For example, the synthesis of esters like this compound can be achieved using lipase (B570770) enzymes in non-aqueous solvents. chemicalbook.com This approach offers several advantages over traditional acid-catalyzed esterification:

Milder Reaction Conditions: Enzymatic reactions typically occur at or near room temperature and atmospheric pressure, reducing energy consumption.

High Selectivity: Enzymes can be highly selective, minimizing the formation of byproducts and simplifying purification.

Reduced Waste: Biocatalytic processes often avoid the use of harsh acids or bases, reducing corrosive waste streams. chemicalbook.com

Research into enzymatic synthesis using renewable starting materials could lead to a fully sustainable production route for this compound. chemicalbook.comresearchopenworld.com Furthermore, esters are being explored as green solvents, and understanding the properties of this compound could expand its use in applications that currently rely on more hazardous volatile organic compounds. acetatechem.com

Development of New Analytical Methods for Detection and Quantification

Accurate and sensitive detection of this compound is essential for quality control, environmental monitoring, and biological studies. While standard chromatographic methods are effective, research is focused on developing new methods with lower detection limits, higher throughput, and applicability to complex matrices.

Modern analytical techniques are typically based on chromatography coupled with mass spectrometry. Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for volatile compounds like this compound, providing excellent separation and structural identification. For less volatile samples or those in aqueous media, High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is often the method of choice. epa.gov

The development of new analytical methods focuses on several key areas:

Sample Preparation: Advanced solid-phase extraction (SPE) or solid-phase microextraction (SPME) techniques to isolate and concentrate the analyte from complex samples (e.g., water, soil, biological fluids), improving sensitivity and removing interfering substances. mdpi.com

Detection: High-resolution mass spectrometry (HRMS) to provide highly accurate mass measurements, increasing confidence in identification and enabling analysis in very complex mixtures.

Miniaturization: Development of microfluidic devices ("lab-on-a-chip") for rapid, on-site analysis with minimal solvent consumption.

Table 2: Advanced Analytical Methods for this compound

Technique Principle Advantages
GC-MS Separation by boiling point/polarity, detection by mass-to-charge ratio. High resolution, excellent for volatile compounds, established libraries for identification. nih.gov
LC-MS/MS Separation by polarity, detection by mass fragmentation patterns. High sensitivity and selectivity, suitable for complex matrices and trace-level quantification. epa.gov
SPME-GC-MS Analyte pre-concentration on a coated fiber, followed by GC-MS analysis. Solvent-free, simple, and sensitive for headspace and liquid sample analysis.

| HPLC-HRMS | HPLC separation coupled with highly accurate mass detection. | Unambiguous identification of the analyte and its metabolites or degradation products. |

Exploration of Structure-Function Relationships in Novel Derivatives

A powerful strategy in chemical and pharmaceutical research is to synthesize derivatives of a lead compound to enhance its desired properties or introduce new functionalities. By systematically modifying the structure of this compound, researchers can explore its structure-function relationships (SFR).

Key modifications could include:

Aromatic Ring Substitution: Introducing different functional groups (e.g., hydroxyl, nitro, halogen) onto the phenyl ring to alter the molecule's electronics, lipophilicity, and hydrogen bonding capabilities.

Ester Group Modification: Replacing the methyl group with larger alkyl or functionalized groups to change solubility and steric properties.

α-Carbon Substitution: Adding substituents to the carbon between the ring and the carbonyl to influence stereochemistry and reactivity.

Quantitative Structure-Activity Relationship (QSAR) studies are a key component of this research. nih.gov In QSAR, the biological activity or a specific physical property of a series of related compounds is correlated with their physicochemical descriptors (e.g., size, electronic properties, lipophilicity). This generates a mathematical model that can predict the activity of new, unsynthesized derivatives, guiding the design of molecules with optimized functions. For example, QSAR studies on aromatic esters have successfully identified key structural features that enhance analgesic activity, demonstrating the power of this approach. nih.gov

Multi-disciplinary Approaches to Understanding this compound's Role in Complex Systems

The comprehensive study of this compound in intricate biological and ecological systems necessitates a convergence of multiple scientific disciplines. Such an integrated approach is crucial for elucidating its biosynthesis, ecological functions, and its network of interactions within an organism and its environment. While direct research on this compound is still emerging, valuable insights can be drawn from studies of structurally similar compounds, such as its isomer Methyl phenylacetate, and the broader field of chemical ecology and systems biology. mdpi.comnih.govwikipedia.org This section will explore the potential of multi-disciplinary strategies to unravel the complexities surrounding this compound.

A multi-faceted research framework, incorporating chemical ecology, metabolomics, and systems biology, promises a more holistic understanding of this volatile organic compound (VOC). nih.govnih.govmdpi.com Chemical ecology can provide the context for its role in nature, metabolomics can offer a snapshot of its dynamic concentration in response to various stimuli, and systems biology can integrate these layers of information to model its behavior in complex networks. nih.govplos.org

Chemical Ecology: Unveiling Functional Roles in Nature

Chemical ecology investigates the role of chemical signals in the interactions between organisms. For a volatile compound like this compound, this discipline is key to understanding its purpose in the natural world. Research in this area would likely focus on its involvement in plant-insect interactions, such as attracting pollinators or repelling herbivores. mdpi.comnih.govnih.gov For instance, many floral scents are complex bouquets of VOCs, and the specific ratio of these compounds can be critical for attracting specific pollinators. nih.govresearchgate.net

Illustrative Research Questions in the Chemical Ecology of this compound:

Does the emission of this compound from a plant species correlate with the visitation patterns of specific pollinators?

Does the presence of this compound in a plant's volatile profile change in response to herbivory, and does this change attract natural enemies of the herbivore?

Can this compound act as a pheromonal component for any insect species?

To address these questions, researchers would employ techniques such as gas chromatography-mass spectrometry (GC-MS) to analyze the volatile profiles of plants and insects, coupled with behavioral assays to determine the ecological response to the compound. semanticscholar.org

Metabolomics: Quantifying Dynamic Changes in Complex Mixtures

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. In the context of this compound, metabolomic approaches can provide quantitative data on how its production is influenced by genetic and environmental factors. nih.govebrary.net For example, a comparative metabolomic study of a plant under different conditions (e.g., drought stress, pathogen attack, different light cycles) could reveal the triggers for the biosynthesis of this compound. nih.govresearchgate.net

Such studies often utilize advanced analytical platforms like GC-MS or liquid chromatography-mass spectrometry (LC-MS) to profile a wide range of metabolites simultaneously. semanticscholar.org The data generated can then be subjected to statistical analysis to identify significant changes in the concentration of this compound and other related metabolites.

Below is an illustrative data table showcasing the type of data that could be generated from a metabolomic study on the floral scent of a hypothetical plant species, Exemplum botanicum, in response to different stimuli.

**Table 1: Illustrative Metabolomic Data for this compound in Exemplum botanicum*** *This table presents hypothetical data for illustrative purposes.

Treatment Group This compound (ng/g fresh weight) Phenylalanine (µg/g fresh weight) Salicylic Acid (µg/g fresh weight)
Control (Day) 15.2 ± 2.1 50.3 ± 4.5 1.2 ± 0.3
Control (Night) 25.8 ± 3.4 45.1 ± 3.9 1.5 ± 0.4
Herbivore Damage 18.5 ± 2.5 65.7 ± 5.8 8.9 ± 1.2
Pathogen Infection 12.1 ± 1.9 70.2 ± 6.1 15.4 ± 2.1

Systems Biology: Integrating Data for a Holistic View

Systems biology aims to understand the larger picture of biological systems by integrating different types of data, such as genomic, transcriptomic, proteomic, and metabolomic data. nih.govnih.gov For this compound, a systems biology approach could connect the genes responsible for its biosynthesis with the ecological functions it performs.

By combining transcriptomic data (gene expression) with metabolomic data (compound concentration), researchers can identify the genes that are upregulated when the production of this compound increases. plos.org This can lead to the discovery of the specific enzymes and biosynthetic pathways involved in its creation. atlantis-press.com Furthermore, by incorporating ecological data, models can be built to predict how changes in gene expression, driven by environmental cues, will affect the ecological interactions of the organism.

An integrated model could, for example, link the upregulation of a specific gene in the shikimic acid pathway to an increased emission of this compound, which in turn leads to a higher frequency of pollinator visits. atlantis-press.com

The following is an illustrative table that conceptualizes how data from different "omics" fields could be integrated in a systems biology study of this compound.

Table 2: Illustrative Integrated 'Omics' Data for this compound Research This table presents a hypothetical integration of data for illustrative purposes.

Biological Level Key Finding Implication for this compound
Genomics Identification of a putative methyltransferase gene family. Candidate genes for the final step of biosynthesis.
Transcriptomics Upregulation of a specific methyltransferase gene under nocturnal conditions. Temporal regulation of biosynthesis.
Proteomics Increased abundance of the corresponding methyltransferase protein at night. Confirmation of gene expression leading to protein production.
Metabolomics Peak emission of this compound during the night. Correlation with pollinator activity for nocturnal species.
Ecological Data Increased visitation of nocturnal moths when this compound is present. Functional role in pollination.

Q & A

Basic: What are the established synthetic routes for Methyl 4-methylphenylacetate, and how are intermediates characterized?

Methodological Answer:
this compound is typically synthesized via esterification of 4-methylphenylacetic acid with methanol under acidic catalysis (e.g., sulfuric acid) . Key intermediates like 4-methylphenylacetic acid (CAS 644-36-0) should be purified via recrystallization or column chromatography, with purity verified by HPLC (>95% purity threshold) . Characterization involves:

  • 1H/13C NMR : Peaks for the methyl ester (δ ~3.6 ppm, singlet) and aromatic protons (δ ~6.8–7.2 ppm) .
  • Mass Spectrometry (MS) : Molecular ion [M+H]+ at m/z 179.1 (C10H12O2) .

Basic: How can researchers validate the purity of this compound, and what analytical thresholds are critical?

Methodological Answer:
Purity validation requires a combination of:

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm), using a C18 column and acetonitrile/water mobile phase. Retention time should match certified reference standards .
  • Spectroscopy : FT-IR to confirm ester carbonyl absorption (~1740 cm⁻¹) and absence of carboxylic acid O-H stretches (~2500–3500 cm⁻¹) .
  • Melting Point : Consistency with literature values (if crystalline; amorphous forms may require DSC analysis) .

Advanced: How can contradictory spectral data (e.g., NMR shifts) between studies be resolved?

Methodological Answer:
Discrepancies in reported NMR shifts often arise from solvent effects, concentration, or impurities. To resolve:

  • Solvent Referencing : Calibrate spectra using deuterated solvent internal standards (e.g., CDCl3 at δ 7.26 ppm for 1H) .
  • 2D NMR (COSY, HSQC) : Assign overlapping signals unambiguously .
  • Computational Chemistry : Compare experimental shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) .

Advanced: What strategies optimize reaction yields in large-scale syntheses of this compound?

Methodological Answer:
Yield optimization involves:

  • Catalyst Screening : Test alternatives to H2SO4 (e.g., p-toluenesulfonic acid or enzymatic catalysts) to reduce side reactions .
  • Reaction Monitoring : Use in-situ FT-IR or GC-MS to track esterification progress and terminate at equilibrium .
  • Purification : Employ fractional distillation (bp ~218°C) or vacuum distillation for high-purity recovery .

Advanced: How can computational modeling predict the reactivity of this compound in novel reactions?

Methodological Answer:

  • DFT Calculations : Model transition states for ester hydrolysis or nucleophilic substitution using software like Gaussian. Focus on LUMO maps to identify electrophilic sites .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., methanol/water mixtures) to predict solubility and stability .
  • Docking Studies : For biological applications, dock the compound into enzyme active sites (e.g., esterases) using AutoDock Vina .

Basic: What are the best practices for handling and storing this compound to ensure stability?

Methodological Answer:

  • Storage : Keep at –20°C in amber vials under inert gas (N2/Ar) to prevent hydrolysis or oxidation .
  • Safety : Use fume hoods for synthesis; PPE (gloves, goggles) is mandatory due to irritant properties .
  • Stability Testing : Monitor degradation via accelerated aging studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis .

Advanced: How can researchers design experiments to investigate the compound’s role in catalytic systems (e.g., as a ligand or substrate)?

Methodological Answer:

  • Ligand Screening : Test coordination with transition metals (e.g., Cu(II)) via UV-Vis titration; monitor λmax shifts .
  • Kinetic Studies : Use stopped-flow spectroscopy to measure reaction rates in esterase-mediated hydrolysis .
  • X-ray Crystallography : Resolve metal-ligand complexes (e.g., with Cu) to confirm binding modes .

Basic: What statistical methods are recommended for validating experimental reproducibility in synthetic studies?

Methodological Answer:

  • ANOVA : Compare yields across triplicate experiments to assess variability .
  • Error Analysis : Calculate standard deviations for melting points or retention times .
  • Control Experiments : Include negative controls (e.g., uncatalyzed reactions) to confirm catalytic efficacy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.